molecular formula C16H18ClNO2 B3033402 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol CAS No. 1019535-57-9

2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol

Cat. No. B3033402
CAS RN: 1019535-57-9
M. Wt: 291.77 g/mol
InChI Key: JAMPZQAFQZPIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol is a chemical compound with the molecular formula C16H18ClNO2 and a molecular weight of 291.77 . It’s used in biochemical research .

Scientific Research Applications

Proteomics Research

“2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions.

Biochemical Evaluation

This compound has a similar structure to “1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids”, which have been studied as potent urease inhibitors . Urease is an enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others . Therefore, “2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol” could potentially be used in similar biochemical evaluations.

Computational Approach

The compound could be used in computational approaches to understand its behavior and interactions with other molecules . Computational chemistry uses computer simulation to assist in solving chemical problems. It uses methods of theoretical chemistry, incorporated into efficient computer programs, to calculate the structures and properties of molecules and solids.

Synthesis of β-amyloid precursor protein

Although not directly related, compounds with similar structures have been found to interfere with the synthesis of β-amyloid precursor protein . This protein is a precursor to the Aβ peptides that aggregate to form plaques in Alzheimer’s disease. Therefore, “2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol” could potentially be used in research related to Alzheimer’s disease.

Chemical Property Analysis

The compound is known for its various physical, chemical, and biological properties. Therefore, it could be used in experiments designed to analyze these properties, which could be beneficial in various fields of scientific research.

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, it’s recommended to refer to the Safety Data Sheet (SDS) and Certificate of Analysis provided by the supplier .

properties

IUPAC Name

2-[(3-chloro-2-methylanilino)methyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-3-20-15-9-4-6-12(16(15)19)10-18-14-8-5-7-13(17)11(14)2/h4-9,18-19H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMPZQAFQZPIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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